Doqualast
CAS No.: 64019-03-0
Cat. No.: VC1625199
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64019-03-0 |
---|---|
Molecular Formula | C13H8N2O3 |
Molecular Weight | 240.21 g/mol |
IUPAC Name | 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid |
Standard InChI | InChI=1S/C13H8N2O3/c16-12-9-7-8(13(17)18)4-5-10(9)14-11-3-1-2-6-15(11)12/h1-7H,(H,17,18) |
Standard InChI Key | HMZDSBSMNLBGIW-UHFFFAOYSA-N |
SMILES | C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Canonical SMILES | C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Introduction
Chemical Structure and Properties
Doqualast, chemically identified as 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid, is a heterocyclic compound with therapeutic potential. It possesses a unique molecular structure that contributes to its pharmacological activity.
Molecular Identification
The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
Chemical Formula | C13H8N2O3 |
Molecular Weight | 240.21 g/mol |
CAS Number | 64019-03-0 |
Stereochemistry | ACHIRAL |
Defined Stereocenters | 0/0 |
Charge | 0 |
The chemical structure features a quinazoline ring system fused with a pyridine ring, along with a carboxylic acid functional group that plays a crucial role in its biological activity .
Physical Properties
Doqualast exhibits the following physical characteristics:
Property | Value |
---|---|
Melting Point | 354 °C |
Boiling Point | 524.4±52.0 °C (Predicted) |
Density | 1.46±0.1 g/cm³ (Predicted) |
pKa | 4.00±0.20 (Predicted) |
Optical Activity | None |
These properties influence the compound's stability, solubility, and bioavailability, which are critical factors in pharmaceutical formulation and development .
Structural Representation
The molecular structure of Doqualast can be represented using various chemical notations:
Notation Type | Representation |
---|---|
SMILES | OC(=O)C1=CC2=C(C=C1)N=C3C=CC=CN3C2=O |
InChI | InChI=1S/C13H8N2O3/c16-12-9-7-8(13(17)18)4-5-10(9)14-11-3-1-2-6-15(11)12/h1-7H,(H,17,18) |
InChIKey | HMZDSBSMNLBGIW-UHFFFAOYSA-N |
These notations provide standardized methods for describing the compound's chemical structure, facilitating its identification in chemical databases and research literature .
Pharmacological Profile
Doqualast exhibits distinctive pharmacological properties that underpin its potential therapeutic applications in managing allergic conditions and asthma.
Classification and Mechanism of Action
Doqualast is classified as an antiasthmatic and antiallergic agent with a pharmacological profile similar to disodium cromoglycate. Its primary mechanism involves inhibiting antigen-induced mediator release by interfering with calcium transport required for histamine secretion across mast cell membranes .
This mechanism effectively prevents the degranulation of mast cells, a critical step in the allergic cascade that leads to the release of histamine and other inflammatory mediators. By stabilizing mast cell membranes, Doqualast potentially inhibits the early-phase allergic response .
Pharmacodynamics
The compound demonstrates significant effects on various immunological pathways:
-
Interference with calcium-dependent processes in mast cells
-
Inhibition of mediator release in response to allergen exposure
-
Suppression of type I hypersensitivity reactions in experimental models
-
Reduction in antigen-induced bronchoconstriction
These pharmacodynamic properties collectively contribute to the antiallergic and antiasthmatic effects observed in experimental studies .
Therapeutic Applications
Primary Indications
Based on its pharmacological profile, Doqualast has been investigated primarily for:
-
Management of asthma
-
Treatment of allergic conditions
-
Prevention of allergen-induced bronchoconstriction
The compound's mast cell stabilizing properties make it particularly relevant for conditions involving type I hypersensitivity reactions, where mast cell degranulation plays a central pathophysiological role .
Secondary Applications
Interestingly, clinical investigations have revealed additional potential applications beyond respiratory allergies. A pilot study demonstrated that Doqualast administration resulted in:
-
Reduction in serum uric acid levels
-
Increase in uric acid clearance
-
Lowering of total cholesterol levels
These findings suggest possible applications in managing hyperuricemia and potentially hyperlipidemia, though further research is needed to establish clinical significance in these areas .
Clinical Studies and Efficacy
Hyperuricemia Study
A notable clinical investigation examined Doqualast's effects on dietary-induced hyperuricemia in healthy volunteers. Eight participants were placed on a high-purine diet for eight days, with Doqualast administration (200 mg three times daily) beginning on day five .
The results demonstrated significant changes in several parameters:
Parameter | Before Treatment | After Treatment | Statistical Significance |
---|---|---|---|
Serum Uric Acid | 7.84 ± 0.9 mg/dl | 5.09 ± 0.8 mg/dl | p < 0.01 |
Uric Acid Clearance | 7.6 ± 2.5 ml/min | 11.5 ± 2.4 ml/min | p < 0.05 |
Urinary Uric Acid Excretion | 622 ± 231 mg/d | 890 ± 233 mg/d | Not specified |
Total Serum Cholesterol | 222 ± 70 mg/dl | 159 ± 48 mg/dl | p < 0.05 |
These findings indicate a potential uricosuric effect of Doqualast, suggesting possible applications in managing conditions associated with elevated uric acid levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume